molecular formula C12H12O B14743333 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one CAS No. 5387-16-6

1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one

Cat. No.: B14743333
CAS No.: 5387-16-6
M. Wt: 172.22 g/mol
InChI Key: DCTHPISSLIESRR-UHFFFAOYSA-N
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Description

1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one is a chemical compound with a unique structure that includes a cyclopenta[a]indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one typically involves the reaction of cyclopentadiene with an appropriate dienophile under Diels-Alder reaction conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition process. The resulting adduct is then subjected to hydrogenation to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3a,4,8b-Tetrahydrocyclopenta[b]indole: Similar structure but different ring fusion.

    8-Methyl-1,2,3-triphenyl-2,3,8,8a-tetrahydrocyclopenta[a]indene-3,3a,8(1H)-triol: Contains additional substituents and hydroxyl groups.

Uniqueness

1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one is unique due to its specific ring structure and reactivity

Properties

CAS No.

5387-16-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3,3a,4,8b-tetrahydro-2H-cyclopenta[a]inden-1-one

InChI

InChI=1S/C12H12O/c13-11-6-5-9-7-8-3-1-2-4-10(8)12(9)11/h1-4,9,12H,5-7H2

InChI Key

DCTHPISSLIESRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1CC3=CC=CC=C23

Origin of Product

United States

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